molecular formula C23H23N7O3 B2560584 1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034530-82-8

1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide

Katalognummer: B2560584
CAS-Nummer: 2034530-82-8
Molekulargewicht: 445.483
InChI-Schlüssel: ZXGJFPJWFQJIJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Core Structures : Contains a piperidine ring and multiple heterocycles including oxadiazole and triazole.
  • Functional Groups : Benzoyl and carboxamide groups contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring the oxadiazole and triazole moieties. These compounds have been shown to exhibit significant activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study investigated the modifications of 1,2,4-oxadiazole derivatives for their antimicrobial properties. The lead compound demonstrated a minimum inhibitory concentration (MIC) of 6 μg/mL against Clostridioides difficile, comparable to vancomycin (2 μg/mL) . This indicates that derivatives of the compound could be effective in treating gastrointestinal infections.

CompoundMIC (μg/mL)Target Pathogen
Lead Compound6C. difficile
Vancomycin2C. difficile

Cytotoxicity Against Cancer Cell Lines

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown varying degrees of cytotoxicity against human cancer cell lines.

Case Study: Cytotoxic Effects

In research involving triazolo derivatives, certain compounds exhibited IC50 values indicating significant cytotoxic effects on MCF-7 breast cancer cells. For example:

CompoundIC50 (μg/mL)Cancer Cell Line
Compound A9.1MCF-7
Compound B12.5MDA-MB-231

These results suggest that modifications in the structure can enhance the anticancer efficacy of similar compounds .

Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development.

Antimicrobial Mechanism

The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, the quaternary ammonium functionality in some derivatives was noted to prevent permeability in Caco-2 cell monolayers while retaining activity against resistant strains .

Anticancer Mechanism

The anticancer effects are often linked to apoptosis induction and cell cycle arrest. Compounds that altered levels of proteins involved in apoptosis (like PARP and caspases) showed enhanced cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Biological Applications

The compound's potential biological activities can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

Compound NameStructure FeaturesBiological Activity
7-(substituted phenyl)-[1,2,4]triazolo derivativesTriazole linked to phenyl groupsAntibacterial against E. coli and Pseudomonas aeruginosa
N-(phenyl)-N'-(substituted oxadiazoles)Oxadiazole derivativesAntifungal and antibacterial

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its application in treating inflammatory diseases.

Anticancer Properties

Similar compounds have been noted for their anticancer activities through modulation of various signaling pathways. The presence of heterocycles may enhance the interaction with cancer cell targets.

Case Studies

Several studies have explored the therapeutic potential of compounds related to 1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of derivatives containing oxadiazole and triazole rings against various pathogens. The results indicated that these compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Mechanism Exploration

In silico studies using molecular docking techniques revealed that certain derivatives could effectively inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in managing inflammatory disorders.

Eigenschaften

IUPAC Name

1-benzoyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-15-25-22(33-28-15)18-9-12-30-19(13-18)26-27-20(30)14-24-21(31)16-7-10-29(11-8-16)23(32)17-5-3-2-4-6-17/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJFPJWFQJIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.